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molecular formula C12H15BrN4 B8340975 8-bromo-N2-(tert-butyl)quinazoline-2,4-diamine

8-bromo-N2-(tert-butyl)quinazoline-2,4-diamine

Cat. No. B8340975
M. Wt: 295.18 g/mol
InChI Key: VMQLFHPCYLTIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

A microwave vial was charged with 8-bromo-2-chloroquinazolin-4-amine (484a; 0.109 g, 0.422 mmol) and tert-butylamine (Aldrich; 1.33 mL, 12.65 mmol). The slurry was heated to 120° C. in a biotage initiator microwave for 30 min. 0.5 mL NMP was added to give a solution and the reaction was heated to 120° C. in a biotage initiator microwave for 30 min. The reaction was heated to 150° C. in a biotage initiator microwave for 30 min. The reaction was heated to 160° C. in a biotage initiator microwave for 30 min and then was heated to 170° C. in a biotage initiator microwave for 30 min. The reaction was partitioned between water and EtOAc. The organic layer was washed with water 2 times, saturated aqueous NaCl once, and the organics were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give 8-bromo-N2-(tert-butyl)quinazoline-2,4-diamine (0.133 g, 0.451 mmol, quant. yield) as a brown foam: 1H NMR (400 MHz, CDCl3) δ ppm 7.87 (1H, dd, J=7.5, 1.3 Hz), 7.48 (1H, d, J=7.8 Hz), 6.92 (1H, t, J=7.8 Hz), 5.27 (2H, br. s.), 5.02 (1H, br. s.), 1.55 (9H, s). m/z (ESI, +ve ion) 295.0/297.0 (M+H)+.
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9](Cl)[N:8]=[C:7]2[NH2:13].[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15]>CN1C(=O)CCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([NH:18][C:14]([CH3:17])([CH3:16])[CH3:15])[N:8]=[C:7]2[NH2:13]

Inputs

Step One
Name
Quantity
0.109 g
Type
reactant
Smiles
BrC=1C=CC=C2C(=NC(=NC12)Cl)N
Name
Quantity
1.33 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 120° C. in a biotage initiator microwave for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 150° C. in a biotage initiator microwave for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 160° C. in a biotage initiator microwave for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 170° C. in a biotage initiator microwave for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water 2 times, saturated aqueous NaCl once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(=NC(=NC12)NC(C)(C)C)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.451 mmol
AMOUNT: MASS 0.133 g
YIELD: CALCULATEDPERCENTYIELD 106.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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